molecular formula C9H19ClF2N2O B2498177 N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride CAS No. 1431966-02-7

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride

Cat. No.: B2498177
CAS No.: 1431966-02-7
M. Wt: 244.71 g/mol
InChI Key: ZEHUCDIZSYHOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is a synthetic compound that features a morpholine ring and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine
  • N-(2,2-Difluoroethyl)-N-(3-piperidin-4-ylpropyl)amine
  • N-(2,2-Difluoroethyl)-N-(3-pyrrolidin-4-ylpropyl)amine

Uniqueness

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is unique due to the presence of both a difluoroethyl group and a morpholine ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

1431966-02-7

Molecular Formula

C9H19ClF2N2O

Molecular Weight

244.71 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-morpholin-4-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H18F2N2O.ClH/c10-9(11)8-12-2-1-3-13-4-6-14-7-5-13;/h9,12H,1-8H2;1H

InChI Key

ZEHUCDIZSYHOSA-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC(F)F.Cl.Cl

Canonical SMILES

C1COCCN1CCCNCC(F)F.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.